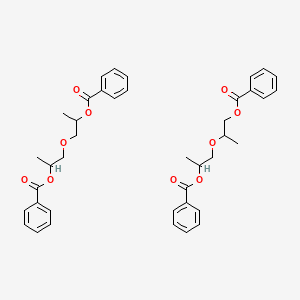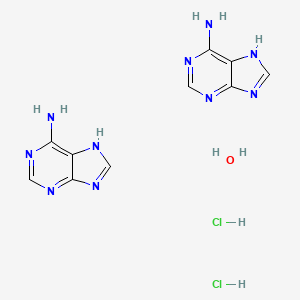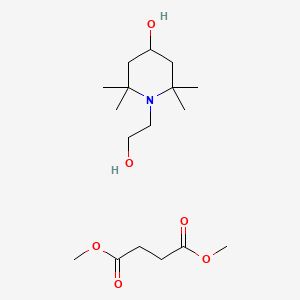
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene is an organic compound characterized by its unique structure, which includes both a trans-2-phenylethenyl group and a phenylethynyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene can be synthesized through a multi-step process involving the following key reactions:
Wittig Reaction: This reaction involves the formation of the trans-2-phenylethenyl group. An aldehyde is treated with a phosphorous ylide to form an oxaphosphetane intermediate, which then decomposes to yield the desired olefin.
Sonogashira Coupling: This reaction is used to introduce the phenylethynyl group. It involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the principles of the aforementioned synthetic routes can be scaled up. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne and alkene groups to alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1-(trans-2-phenylethyl)-4-(phenylethyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-(trans-2-phenylethenyl)-4-(phenylethynyl)-2-bromobenzene.
Wissenschaftliche Forschungsanwendungen
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its conjugated structure, which facilitates electron transport.
Photonics: Employed in the development of materials for nonlinear optical applications, such as frequency doubling and optical switching.
Synthetic Chemistry: Serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Wirkmechanismus
The mechanism by which 1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene exerts its effects is largely dependent on its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its role in electronic and photonic applications. In biological systems, its interactions with molecular targets would depend on the specific functional groups introduced through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-(trans-2-Phenylethenyl)-4-(phenylethynyl)benzene vs. 1-(trans-2-Phenylethenyl)-4-(phenylethyl)benzene: The presence of an ethynyl group in the former provides greater rigidity and a higher degree of conjugation compared to the ethyl group in the latter.
This compound vs. 1-(trans-2-Phenylethenyl)-4-(phenylpropynyl)benzene: The additional carbon in the propynyl group affects the compound’s electronic properties and steric interactions.
Uniqueness: this compound is unique due to its combination of a trans-2-phenylethenyl group and a phenylethynyl group, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics.
Eigenschaften
CAS-Nummer |
173035-17-1 |
|---|---|
Molekularformel |
C22H16 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
1-(2-phenylethenyl)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H16/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-11,13,15-18H |
InChI-Schlüssel |
UIWXLKXVVDEMKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,5R,7aR)-5-(((2-methylthiazol-4-yl)methoxy)methyl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8112992.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-2-yl)methyl)pyridin-2-amine](/img/structure/B8112994.png)

![(1S,3S,4S)-3-(Trifluoromethyl)-2-Oxa-5-Azabicyclo[2.2.1]Heptane Hydrochloride](/img/structure/B8113011.png)


![[(5Z,9Z)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate](/img/structure/B8113028.png)




![7-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-2-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8113050.png)
![2-(Benzylthio)-1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8113052.png)

